

Introduction: The Significance of the Difluoromethoxy Moiety

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)phenol

Cat. No.: B1597864

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2-(Difluoromethoxy)phenol is an aromatic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.^{[1][2]} Structurally, it is a phenol molecule where the hydroxyl group at position 2 is accompanied by a difluoromethoxy (-OCHF₂) group. This unique substitution pattern imparts a distinct set of chemical and physical properties that are highly sought after in modern drug discovery and agrochemical development.^{[1][3]}

The difluoromethoxy group is often employed as a bioisostere for more common functional groups like hydroxyl (-OH) or methoxy (-OCH₃). Its introduction into a molecule can profoundly influence key pharmacological parameters such as metabolic stability, lipophilicity, and acidity (pKa). The strong electronegativity of the fluorine atoms can modulate the electronic properties of the aromatic ring and the acidity of the phenolic proton, while often enhancing the molecule's resistance to oxidative metabolism.^[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, and handling of **2-(Difluoromethoxy)phenol** for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical's properties begins with its fundamental physical and spectroscopic data. These characteristics are crucial for identification, purification, and predicting its behavior in chemical reactions.

Physicochemical Properties

The macroscopic properties of **2-(Difluoromethoxy)phenol** are summarized in the table below. It exists as a colorless to light yellow liquid under standard conditions, a property that dictates its handling and storage requirements.[\[3\]](#)[\[4\]](#)

Property	Value	Source
CAS Number	53104-96-4	[3] [4] [5] [6] [7]
IUPAC Name	2-(difluoromethoxy)phenol	[5] [7]
Molecular Formula	C ₇ H ₆ F ₂ O ₂	[3] [4] [5] [6] [7]
Molecular Weight	160.12 g/mol	[3] [4] [5] [7]
Appearance	Colorless to light yellow liquid	[3] [4] [8]
Boiling Point	196.7°C at 760 mmHg; 75-76°C at 10 Torr	[1] [3] [4] [6]
Density	~1.3 g/cm ³	[3] [4] [6]
pKa (Predicted)	8.71 ± 0.30	[3] [4]
Refractive Index	~1.481	[6]

Spectroscopic Characterization

Spectroscopic analysis provides a microscopic view of the molecule's structure, confirming its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the unique triplet for the proton of the -OCHF₂ group due to coupling with the two fluorine atoms. The aromatic protons would appear in the δ 6.8-7.5 ppm range, with splitting patterns determined by their ortho, meta, and para relationships. The phenolic -OH proton typically appears as a broad singlet, its chemical shift being concentration and solvent dependent. The methoxy proton (-OCHHF₂) would characteristically appear as a triplet around δ 6.5-7.0 ppm with a large coupling constant (JHF) of approximately 70-80 Hz.

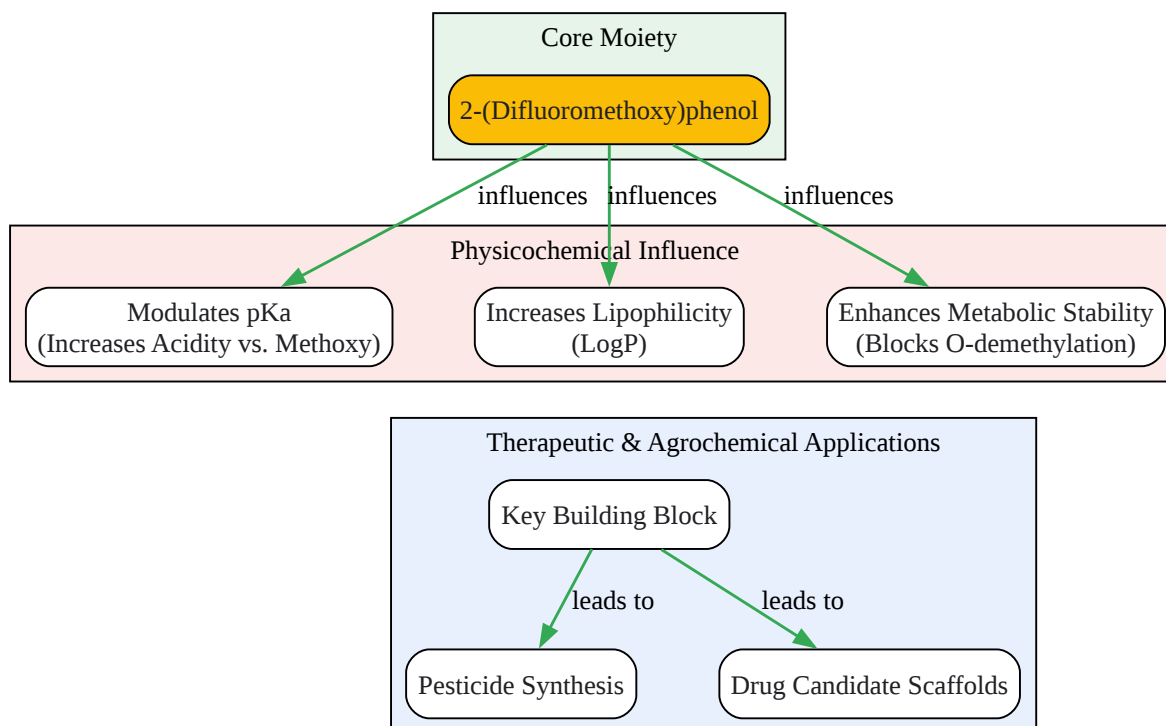
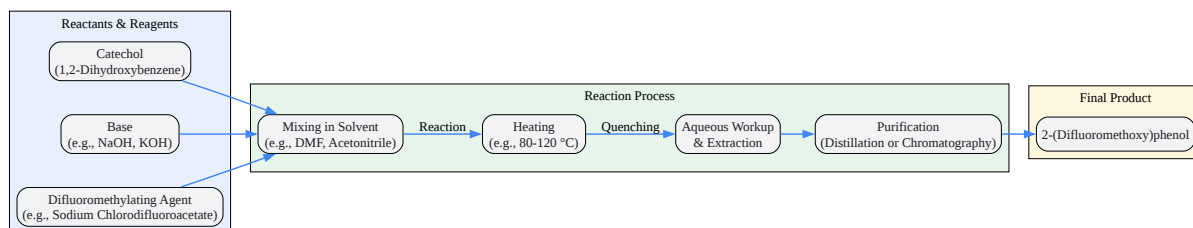
- ^{19}F NMR: The fluorine NMR spectrum provides a clear and unambiguous signal for the difluoromethoxy group. It is expected to show a doublet, resulting from the coupling with the single proton on the same carbon ($J_{\text{HF}} \approx 70\text{--}80\text{ Hz}$).^[5]
- ^{13}C NMR: The carbon NMR would display seven distinct signals. The carbon of the $-\text{OCHF}_2$ group would be identifiable by its triplet splitting pattern due to one-bond coupling to the two fluorine atoms. The aromatic carbons would appear in the δ 110–160 ppm region, with the carbons directly attached to oxygen appearing at lower field.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the $3200\text{--}3600\text{ cm}^{-1}$ region, which is characteristic of the O–H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.^{[9][10]} Other key signals include C–H stretches for the aromatic ring (around $3000\text{--}3100\text{ cm}^{-1}$), C=C aromatic ring stretches ($1500\text{--}1600\text{ cm}^{-1}$), a strong C–O stretch for the phenol (around 1220 cm^{-1}), and prominent C–F stretching vibrations, typically observed in the $1000\text{--}1100\text{ cm}^{-1}$ region.^[9]
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of **2-(Difluoromethoxy)phenol** would show a distinct molecular ion peak ($[\text{M}]^+$) at an m/z of 160.^{[5][11]} Key fragmentation patterns would likely involve the loss of the difluoromethoxy group or cleavage of the aromatic ring, providing further structural confirmation.

Part 2: Synthesis, Reactivity, and Applications

The utility of **2-(Difluoromethoxy)phenol** as a building block is rooted in its synthesis and the predictable reactivity of its functional groups.

Synthetic Pathway

The predominant method for synthesizing **2-(Difluoromethoxy)phenol** involves the difluoromethylation of catechol (1,2-dihydroxybenzene). This reaction typically uses a source of difluorocarbene or a difluoromethylating agent. A common laboratory-scale approach involves reacting catechol with a chlorodifluoromethane source under basic conditions.



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